molecular formula C7H8BrNO2 B8640157 5-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one

5-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one

Cat. No.: B8640157
M. Wt: 218.05 g/mol
InChI Key: SBDBRPAWWDUTFV-UHFFFAOYSA-N
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Description

5-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C7H8BrNO2 and its molecular weight is 218.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

5-bromo-1-(2-hydroxyethyl)pyridin-2-one

InChI

InChI=1S/C7H8BrNO2/c8-6-1-2-7(11)9(5-6)3-4-10/h1-2,5,10H,3-4H2

InChI Key

SBDBRPAWWDUTFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1Br)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one was prepared from 5-bromopyridin-2(1H)-one and 2-iodoethanol following a procedure analogous to that described in Example 20 Step 1.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirring solution of 5-bromo-2(1H)-pyridone (1000 mg, 5.74 mmol) in dry DMF (10 mL) under nitrogen was added sodium hydride (60% dispersion in mineral oil, 264 mg, 11.5 mmol). After 20 min at 23° C., 2-bromoethyl alcohol (448 μl, 6.32 mmol) was added and the reaction mixture was stirred at 23° C. for 3 days. The reaction was quenched with NH4Cl (sat., 20 mL) and extracted with 9:1 CH2Cl2/iPrOH (50 mL; 25 mL×6). The combined organics were dried over MgSO4, and concentrated to an oil under reduced pressure from toluene. iPrOH (0.5 mL) was added, and the solution was seeded with crystals of the product. The resulting solids were washed with iPrOH (0.5 mL) and ether (2×2 mL). The mother liquor was then purified on silica (12 g) eluting with 0-3% MeOH/CH2Cl2. MS (ESI pos. ion) m/z (MH+): 217/219. Calc'd exact mass for C7H8BrNO2: 216. 1HNMR (400 MHz, CDCl3): δ 3.34 (br. s., 1H) 3.90-3.94 (m, 2H) 4.02-4.10 (m, 2H) 6.49 (d, J=9.59 Hz, 1H) 7.39 (dd, J=9.68, 2.64 Hz, 1H) 7.49-7.53 (m, 1H). 13C NMR (101 MHz, CDCl3) δ ppm 53.11, 61.04, 98.15, 121.80, 138.62, 143.04, 161.89
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